molecular formula C19H16ClIN2O2 B11654101 Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11654101
M. Wt: 466.7 g/mol
InChI Key: PGUVXHIDHWEKGP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with chloro, iodo, and amino groups, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with 4-iodoaniline, followed by esterification with ethyl chloroformate. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate exerts its effects is primarily through interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in critical cellular pathways, leading to antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Mefloquine: Known for its antimalarial properties.

Uniqueness

Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate is unique due to the presence of the iodo group, which can enhance its biological activity and facilitate further functionalization in synthetic chemistry .

Properties

Molecular Formula

C19H16ClIN2O2

Molecular Weight

466.7 g/mol

IUPAC Name

ethyl 7-chloro-4-(4-iodoanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H16ClIN2O2/c1-3-25-19(24)15-10-22-17-11(2)16(20)9-8-14(17)18(15)23-13-6-4-12(21)5-7-13/h4-10H,3H2,1-2H3,(H,22,23)

InChI Key

PGUVXHIDHWEKGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=C(C=C3)I)Cl)C

Origin of Product

United States

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